7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
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Overview
Description
7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves the reaction of benzopyrrolo[2,3-b]pyridine-3,6-dione with formic acid . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.
Chemical Reactions Analysis
Types of Reactions
7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or other substituted derivatives.
Scientific Research Applications
7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound can inhibit their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival . This makes it a promising candidate for the development of anti-cancer therapies.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their potential as FGFR inhibitors.
Indole derivatives: These compounds also contain a fused ring structure and have been investigated for their biological activities, including anti-cancer properties.
Uniqueness
7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and selectivity for certain molecular targets. This makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and safety profiles.
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
7-methylpyrrolo[2,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c1-11-4-2-3-6-7(9(12)13)5-10-8(6)11/h2-5H,1H3,(H,12,13) |
InChI Key |
NGILLQVFHHJYEF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C2C1=NC=C2C(=O)O |
Origin of Product |
United States |
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